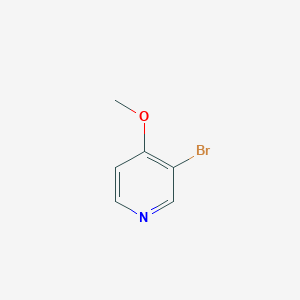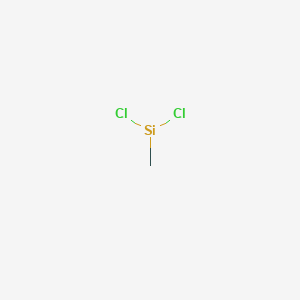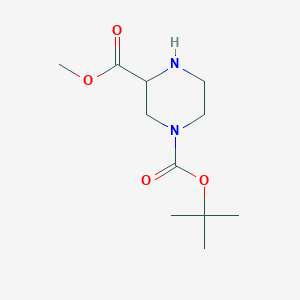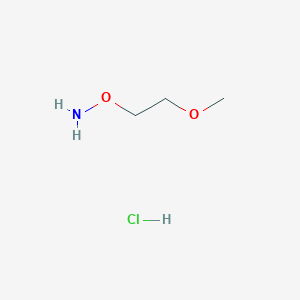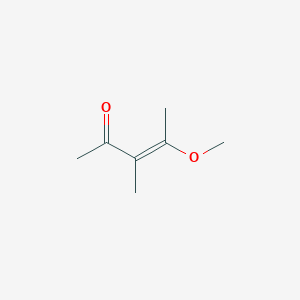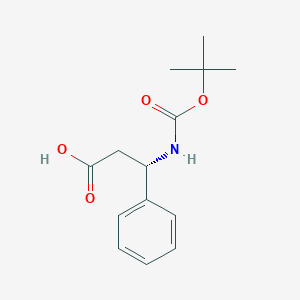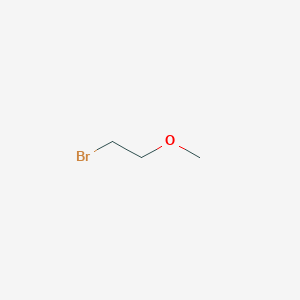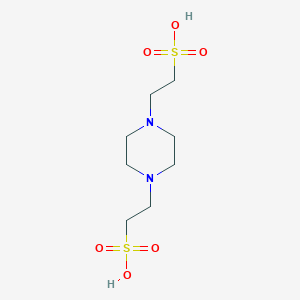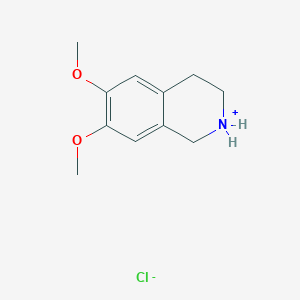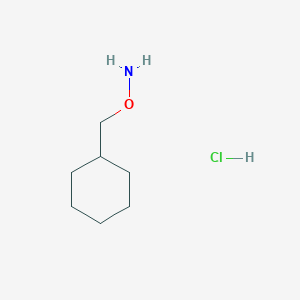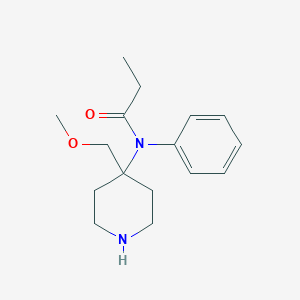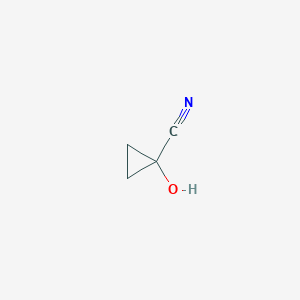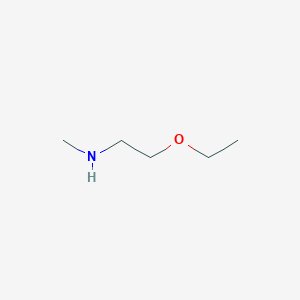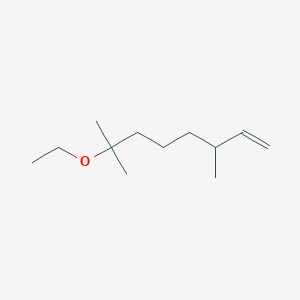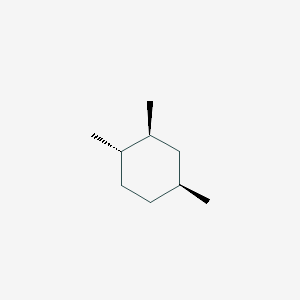
1,2,4-Trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohexane can be synthesized through several methods, including:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,2,4-trimethylbenzene. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction, where 1,2,4-trimethylcyclohexanone is reacted with a Grignard reagent, followed by hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1,2,4-trimethylbenzene. This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas in the presence of light or a catalyst can yield chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine gas, bromine.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Trimethylcyclohexane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and stereochemistry.
Biology: Research has shown that exposure to this compound can lead to the formation of reactive oxygen species in cultured cells, making it a useful compound for studying oxidative stress and cellular responses.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2,4-trimethylcyclohexane involves its interaction with cellular components, leading to the formation of reactive oxygen species. This process can activate signaling pathways such as the Akt-1/Raf-1 pathway, resulting in various cellular responses, including oxidative stress and apoptosis.
Comparación Con Compuestos Similares
- 1,2,5-Trimethylcyclohexane
- 1,3,5-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
Comparison: 1,2,4-Trimethylcyclohexane is unique due to the specific positions of its methyl groups, which influence its chemical properties and reactivity. Compared to other trimethylcyclohexane isomers, it may exhibit different boiling points, melting points, and reactivity patterns due to steric and electronic effects.
Propiedades
Número CAS |
7667-60-9 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
(1R,2R,4R)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
Clave InChI |
VCJPCEVERINRSG-IWSPIJDZSA-N |
SMILES |
CC1CCC(C(C1)C)C |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)C)C |
SMILES canónico |
CC1CCC(C(C1)C)C |
Pictogramas |
Flammable |
Sinónimos |
(1α,2β,4β)-1,2,4-Trimethylcyclohexane; trans,cis-1,2,4-Trimethylcyclohexane; NSC 73967; trans, cis-1,2,4-Trimethylcyclohexane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


